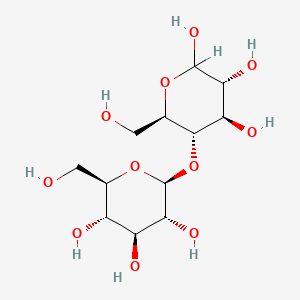

4-O-(b-D-Mannopyranosyl)-D-glucose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-セロビオース: は、β-1,4-グリコシド結合によって結合した2つのグルコース分子からなる二糖類です。還元糖であり、還元剤として作用することができます。この化合物は、セルロースの加水分解から得られ、植物細胞壁に多く含まれています。 D-セロビオースは、その独特の性質と用途により、さまざまな科学分野で重要な役割を担っています .

準備方法

合成経路と反応条件: D-セロビオースは、エンドグルカナーゼ、エキソグルカナーゼ、β-グルコシダーゼなどのセルラーゼを用いたセルロースの酵素加水分解によって合成することができます . 酵素プロセスには、セルロースポリマーをより小さな単位に分解することが含まれ、最終的にD-セロビオースが得られます。

工業的製造方法: D-セロビオースの工業的製造には、通常、微生物セルラーゼが用いられます。これらの酵素は、真菌や細菌などのさまざまな微生物によって生成されます。このプロセスには、これらの微生物を制御された環境で培養し、その後セルラーゼを抽出して精製することが含まれます。 セルラーゼは、その後、セルロースを加水分解してD-セロビオースを生成します .

化学反応解析

反応の種類: D-セロビオースは、次のようないくつかの種類の化学反応を起こします。

酸化: D-セロビオースは、セロビオン酸を生成するために酸化することができます。

還元: セロビトールを生成するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、硝酸や臭素水などがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が用いられます。

加水分解: 加水分解には、酸性または酵素的条件が用いられます.

生成される主な生成物:

酸化: セロビオン酸。

還元: セロビトール。

加水分解: グルコース.

科学研究への応用

D-セロビオースは、科学研究において幅広い用途があります。その例を次に示します。

化学:

- セルロースとその誘導体を研究するためのモデル化合物として用いられています。

- さまざまなオリゴ糖の合成に用いられています .

生物学:

- セルラーゼ酵素活性を研究するための基質として役立ちます。

- 腸管吸収を研究するための透過性試験に用いられています .

医学:

産業:

- セルロースの酵素加水分解によるバイオ燃料の製造に利用されています。

- 食品業界で機能性成分として用いられています .

化学反応の分析

Types of Reactions: D-Cellobiose undergoes several types of chemical reactions, including:

Oxidation: D-Cellobiose can be oxidized to form cellobionic acid.

Reduction: It can be reduced to form cellobiitol.

Hydrolysis: D-Cellobiose can be hydrolyzed to yield two glucose molecules.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Reducing agents such as sodium borohydride are used.

Hydrolysis: Acidic or enzymatic conditions are employed for hydrolysis.

Major Products Formed:

Oxidation: Cellobionic acid.

Reduction: Cellobiitol.

Hydrolysis: Glucose.

科学的研究の応用

Biochemical Significance

4-O-(β-D-Mannopyranosyl)-D-glucose serves as a metabolite of D-mannose and is produced by certain bacterial species, notably Streptococcus pneumoniae. Its role as a bacterial metabolite highlights its importance in microbial metabolism and interaction with host organisms. The compound is involved in several biochemical pathways, including the mannan catabolic pathway in anaerobic bacteria such as Bacteroides fragilis .

Enzymatic Interactions

The enzymatic activity surrounding 4-O-(β-D-Mannopyranosyl)-D-glucose is primarily mediated by 4-O-β-D-mannosyl-D-glucose phosphorylase (EC 2.4.1.281). This enzyme catalyzes the reversible reaction that converts 4-O-(β-D-Mannopyranosyl)-D-glucose and phosphate into D-glucose and α-D-mannose 1-phosphate. This reaction is crucial for the degradation of mannans in various bacterial species, facilitating energy production and nutrient acquisition .

Table 1: Enzymatic Reaction Details

| Enzyme Name | Reaction Type | Substrates | Products |

|---|---|---|---|

| 4-O-β-D-mannosyl-D-glucose phosphorylase | Phosphorylase | 4-O-(β-D-Mannopyranosyl)-D-glucose + phosphate | D-glucose + α-D-mannose 1-phosphate |

Therapeutic Potential

Recent research has indicated that compounds like 4-O-(β-D-Mannopyranosyl)-D-glucose may hold therapeutic potential due to their interactions with lectins and other carbohydrate-binding proteins. For instance, studies have shown that mannose-binding lectins can recognize and bind to mannosylated structures, which may influence immune responses and pathogen recognition .

Case Study: Inhibition of Pathogen Adhesion

A study demonstrated that mannosylated compounds could inhibit the adhesion of pathogens to epithelial cells. This property suggests that 4-O-(β-D-Mannopyranosyl)-D-glucose could be developed into a therapeutic agent for preventing infections caused by bacteria like E. coli and Streptococcus pneumoniae .

Structural Characterization

The structural characterization of 4-O-(β-D-Mannopyranosyl)-D-glucose reveals its unique glycosidic linkage (β-1→4) between D-mannose and D-glucose. This specific configuration is essential for its biological activity and interaction with enzymes and receptors .

作用機序

D-セロビオースは、主にセルラーゼ酵素との相互作用によってその効果を発揮します。D-セロビオースのβ-1,4-グリコシド結合は、セルラーゼによって切断され、グルコース分子が放出されます。 このプロセスには、D-セロビオースが酵素の活性部位に結合し、その後グリコシド結合が触媒的に切断されることが含まれます . 分子標的は、セルロースの加水分解を促進するセルラーゼの触媒モジュールです .

類似化合物の比較

類似化合物:

マルトース: α-1,4-グリコシド結合によって結合した2つのグルコース分子からなるもう一つの二糖類。

ラクトース: β-1,4-グリコシド結合によって結合したグルコースとガラクトースからなる二糖類。

D-セロビオースの独自性:

- D-セロビオースは、マルトースのα-1,4-グリコシド結合やスクロースのα-1,2-グリコシド結合とは異なるβ-1,4-グリコシド結合を持つため、独特です。

- セルロースとその誘導体を研究するためのモデル化合物として役立つため、バイオ燃料や再生可能エネルギー関連の研究において特に価値があります .

類似化合物との比較

Maltose: Another disaccharide composed of two glucose molecules linked by an α-1,4-glycosidic bond.

Lactose: A disaccharide consisting of glucose and galactose linked by a β-1,4-glycosidic bond.

Sucrose: A disaccharide composed of glucose and fructose linked by an α-1,2-glycosidic bond.

Uniqueness of D-Cellobiose:

- D-Cellobiose is unique due to its β-1,4-glycosidic bond, which is distinct from the α-1,4-glycosidic bond in maltose and the α-1,2-glycosidic bond in sucrose.

- It serves as a model compound for studying cellulose and its derivatives, making it particularly valuable in research related to biofuels and renewable energy .

生物活性

4-O-(β-D-Mannopyranosyl)-D-glucose, also known as β-D-Manp-(1→4)-D-Glcp, is a disaccharide composed of D-mannose and D-glucose linked by a β-(1→4) glycosidic bond. This compound is significant in biological systems due to its roles in various biochemical pathways and interactions with biological macromolecules. The following sections will explore the biological activity of this compound, including its effects on cellular processes, potential therapeutic applications, and relevant research findings.

1. Interaction with Lectins

Lectins are proteins that bind carbohydrates and play critical roles in cell-cell recognition and signaling. 4-O-(β-D-Mannopyranosyl)-D-glucose has been studied for its interactions with various lectins, particularly those involved in bacterial adhesion and immune response modulation. For instance:

- FimH Lectin : This lectin from uropathogenic E. coli binds to mannosylated glycoproteins, facilitating bacterial adhesion to the urinary tract. Studies indicate that compounds like 4-O-(β-D-Mannopyranosyl)-D-glucose can inhibit this interaction, potentially serving as a therapeutic agent against urinary tract infections (UTIs) .

- E-selectin : This lectin is involved in leukocyte recruitment during inflammation. Compounds that mimic mannosides can modulate E-selectin interactions, suggesting a role for 4-O-(β-D-Mannopyranosyl)-D-glucose in controlling inflammatory responses .

2. Antioxidant Properties

Research has indicated that oligosaccharides, including 4-O-(β-D-Mannopyranosyl)-D-glucose, exhibit antioxidant activities. These properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. The antioxidant mechanisms may involve scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .

3. Modulation of Immune Responses

The compound has been shown to influence immune cell functions, particularly through its interactions with dendritic cells. By enhancing the uptake of antigens and promoting T-cell activation, 4-O-(β-D-Mannopyranosyl)-D-glucose could play a role in vaccine development and immunotherapy .

4. Potential Therapeutic Applications

Given its biological activities, 4-O-(β-D-Mannopyranosyl)-D-glucose is being investigated for several therapeutic applications:

- Antimicrobial Agents : Its ability to inhibit bacterial adhesion makes it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Drugs : By modulating immune responses, it could be useful in treating inflammatory diseases.

- Vaccine Adjuvants : Its role in enhancing immune responses positions it as a potential adjuvant in vaccine formulations.

Case Studies and Experimental Data

Recent studies have focused on the synthesis and characterization of 4-O-(β-D-Mannopyranosyl)-D-glucose and its derivatives to explore their biological functions:

Mechanistic Insights

The biological activity of 4-O-(β-D-Mannopyranosyl)-D-glucose can be attributed to several mechanisms:

- Glycosidic Bond Stability : The β-(1→4) linkage provides stability against enzymatic hydrolysis, allowing prolonged biological activity.

- Molecular Recognition : The specific structure allows for effective binding to lectins and other carbohydrate-binding proteins.

- Cell Signaling Modulation : Interaction with cell surface receptors can influence signaling pathways involved in immune responses.

特性

CAS番号 |

16462-44-5 |

|---|---|

分子式 |

C12H22O11 |

分子量 |

342.30 g/mol |

IUPAC名 |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12+/m1/s1 |

InChIキー |

GUBGYTABKSRVRQ-CUHNMECISA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

物理的記述 |

Solid; [Merck Index] White solid; [Acros Organics MSDS] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。